molecular formula C7H16ClNO B3420610 trans-4-Amino-4-methylcyclohexanol hydrochloride CAS No. 1965309-32-3

trans-4-Amino-4-methylcyclohexanol hydrochloride

Cat. No.: B3420610
CAS No.: 1965309-32-3
M. Wt: 165.66 g/mol
InChI Key: OJTUFPOPBVLWSY-UHFFFAOYSA-N
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Description

“trans-4-Amino-4-methylcyclohexanol hydrochloride” is a chemical compound with the CAS Number: 1447955-52-3 . It has a molecular weight of 165.66 and its IUPAC name is (1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemistry and Pharmacology of Novel Synthetic Opioids
A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides, acetamides (U-drugs), and 4-aminocyclohexanols, highlights the significance of these compounds. The study discusses their emergence as substances of abuse and the importance of international early warning systems in tracking new psychoactive substances. It emphasizes the role of stereochemistry in their potency and the necessity for pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).

Toxicity of Crude 4-Methylcyclohexanemethanol (MCHM)
This review presents experimental data and computational predictions on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) and its metabolites. It indicates low to moderate acute and subchronic oral toxicity, slight to moderate skin and eye irritation, and no evidence of mutagenicity or carcinogenicity. The review underscores the importance of understanding the toxicological profile of chemical compounds like MCHM and their potential impact on human health (Paustenbach et al., 2015).

Human Urinary Carcinogen Metabolites and Tobacco
The measurement of human urinary carcinogen metabolites offers critical insights into the effects of tobacco on cancer. This review evaluates the utility of various biomarkers in assessing carcinogen dose, exposure, and metabolism in humans. It highlights the significance of NNAL and NNAL-Gluc as biomarkers specific to tobacco-derived carcinogens, emphasizing the potential of urinary carcinogen metabolite biomarkers in future tobacco and cancer studies (Hecht, 2002).

Tranexamic Acid in Antifibrinolytic Therapy
Tranexamic acid, as an antifibrinolytic agent, has shown efficacy in reducing blood loss across various surgical procedures and gynaecological disorders. This article reviews its use, effectiveness, and tolerability in conditions amenable to antifibrinolytic therapy. It details the drug's pharmacological properties, clinical trial results, and potential cost-effectiveness in surgery and trauma, providing a comprehensive overview of its application in medical practice (McCormack, 2012).

Organic Liquid Phase Hydrogen Carriers
An overview study on the feasibility of using organic compounds as hydrogen carriers explores different classes of compounds, including cycloalkanes and heteroatoms-containing hydrocarbons. It discusses the economic viability, catalyst development, and reactor design for efficient and selective dehydrogenation of organic carriers. This research highlights the potential of compounds like methylcyclohexane in hydrogen storage and delivery, underscoring the importance of catalyst performance and reactor configuration in enhancing energy storage technologies (Bourane et al., 2016).

Safety and Hazards

The safety information for “trans-4-Amino-4-methylcyclohexanol hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

As for future directions, “trans-4-Amino-4-methylcyclohexanol hydrochloride” is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It could potentially be used in the development of new pharmaceuticals.

Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTUFPOPBVLWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-32-3
Record name Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-4-methylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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